molecular formula C12H25O4P B10852634 Phosphoric acid mono-((E)-dodec-9-enyl) ester

Phosphoric acid mono-((E)-dodec-9-enyl) ester

Cat. No.: B10852634
M. Wt: 264.30 g/mol
InChI Key: FSJUVXSBVQARLY-ONEGZZNKSA-N
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Description

Phosphoric acid mono-((E)-dodec-9-enyl) ester is an organophosphate compound. Organophosphates are esters of phosphoric acid and play a crucial role in various biological and industrial processes. This particular compound features a dodec-9-enyl group, which is an unsaturated aliphatic chain, attached to the phosphate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid mono-((E)-dodec-9-enyl) ester typically involves the reaction of phosphorus oxychloride (POCl₃) with dodec-9-en-1-ol. The reaction proceeds as follows: [ \text{POCl}_3 + 3 \text{ROH} \rightarrow \text{O=P(OR)}_3 + 3 \text{HCl} ] where ROH represents dodec-9-en-1-ol. The reaction is usually carried out under controlled conditions to prevent the formation of unwanted by-products .

Industrial Production Methods

In industrial settings, the production of organophosphates, including this compound, often involves large-scale reactors where phosphorus oxychloride is reacted with the appropriate alcohols. The process is optimized to maximize yield and purity while minimizing the production of hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid mono-((E)-dodec-9-enyl) ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phosphoric acid and dodec-9-en-1-ol.

    Oxidation: The unsaturated aliphatic chain can be oxidized to form epoxides or other oxygenated derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using dilute acids or bases at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Hydrolysis: Phosphoric acid and dodec-9-en-1-ol.

    Oxidation: Epoxides or other oxygenated derivatives of the aliphatic chain.

    Substitution: Various substituted phosphoric acid esters depending on the nucleophile used.

Scientific Research Applications

Phosphoric acid mono-((E)-dodec-9-enyl) ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex organophosphates.

    Biology: Studied for its role in cellular signaling pathways and as a potential modulator of enzyme activity.

    Medicine: Investigated for its potential use in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: Utilized in the production of surfactants, lubricants, and flame retardants.

Mechanism of Action

The mechanism of action of phosphoric acid mono-((E)-dodec-9-enyl) ester involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • Phosphoric acid mono-((E)-dec-9-enyl) ester
  • Phosphoric acid mono-((E)-oct-9-enyl) ester
  • Phosphoric acid mono-((E)-hex-9-enyl) ester

Uniqueness

Phosphoric acid mono-((E)-dodec-9-enyl) ester is unique due to its longer aliphatic chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for forming micelles in aqueous solutions. This makes it particularly useful in applications requiring surfactant properties .

Properties

Molecular Formula

C12H25O4P

Molecular Weight

264.30 g/mol

IUPAC Name

[(E)-dodec-9-enyl] dihydrogen phosphate

InChI

InChI=1S/C12H25O4P/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15/h3-4H,2,5-12H2,1H3,(H2,13,14,15)/b4-3+

InChI Key

FSJUVXSBVQARLY-ONEGZZNKSA-N

Isomeric SMILES

CC/C=C/CCCCCCCCOP(=O)(O)O

Canonical SMILES

CCC=CCCCCCCCCOP(=O)(O)O

Origin of Product

United States

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